molecular formula C15H23BrN2O2S B2614261 (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide CAS No. 1798975-49-1

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide

Cat. No. B2614261
CAS RN: 1798975-49-1
M. Wt: 375.33
InChI Key: QGNJPNZZHSAPLA-UHFFFAOYSA-N
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Description

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

X-ray Structures and Computational Studies

A study focused on the characterization of several cathinones through X-ray diffraction and computational studies, providing insights into the molecular structures and electronic properties of related sulfonamide compounds. This research offers a foundation for understanding the structural dynamics and potential reactivity of sulfonamide derivatives in various applications, including material science and drug design (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

Photodynamic Therapy Applications

The development and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy were explored. These compounds show promising properties as photosensitizers for cancer treatment, highlighting the potential of sulfonamide derivatives in therapeutic applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticancer and Anti-HCV Agents

Research on celecoxib derivatives, including sulfonamide compounds, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests the versatility of sulfonamide derivatives in developing therapeutic agents for a wide range of diseases (Ş. Küçükgüzel et al., 2013).

Environmental Applications

Studies on magnetic nanocatalysts (MNCs) for the Fenton-like degradation of ethidium bromide, a nucleic acid staining agent, demonstrate the environmental cleanup potential of sulfonamide-related compounds. These findings underscore the role of such compounds in developing sustainable solutions for pollutant degradation in water treatment processes (E. Xie et al., 2020).

Drug Design and Molecular Interaction Studies

Research on endothelin receptor antagonists featuring 2-arylethenesulfonamide derivatives has provided insights into the structure-activity relationships (SARs) crucial for designing potent therapeutic agents. This highlights the importance of sulfonamide derivatives in medicinal chemistry for targeting specific receptors (H. Harada et al., 2001).

properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-4-18(5-2)12-13(3)17-21(19,20)11-10-14-6-8-15(16)9-7-14/h6-11,13,17H,4-5,12H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPNZZHSAPLA-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)NS(=O)(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(C)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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